molecular formula C4H5ClN2 B1207334 4-Chloro-5-methyl-1H-imidazole CAS No. 86604-94-6

4-Chloro-5-methyl-1H-imidazole

Cat. No. B1207334
CAS RN: 86604-94-6
M. Wt: 116.55 g/mol
InChI Key: QJHGJSHNFXKDQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chloro-5-methyl-1H-imidazole derivatives involves several chemical strategies. For instance, a novel 1, 5-Disubstituted-4-Chloro-IH-Imidazole was synthesized from imines and p-tolunesulfonyl methyl cyanide (TOSMIC), with imines prepared from commercially available amines and aldehydes (Sonawane & Magdum, 2015). Another approach is the Pd-catalyzed direct C-5 arylation of 1-methyl-1H-imidazole with aryl bromides, leading to derivatives with potential cytotoxic activities (Bellina, Cauteruccio, Fiore, & Rossi*, 2008).

Molecular Structure Analysis

Molecular structure analysis using experimental (FT-IR, FT-Raman, and NMR) and theoretical (DFT) techniques reveals the coherence between theoretical and experimental values. The geometrical parameters obtained theoretically align with experimental values, indicating the accuracy of these methods in determining the molecular structure of this compound derivatives (Aayisha et al., 2019).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including the synthesis of novel imidazole derivatives with potential anticonvulsant and cytotoxic activities. These reactions highlight the compound's versatile chemical reactivity and potential for developing new therapeutic agents (Sonawane & Magdum, 2015); (Bellina, Cauteruccio, Fiore, & Rossi*, 2008).

Physical Properties Analysis

The physical properties of this compound derivatives, such as crystal structure and molecular geometry, have been extensively studied. X-ray diffraction studies confirm the triclinic crystal class of these compounds, providing insights into their stability and potential interactions in biological systems (Saberi et al., 2009).

Chemical Properties Analysis

Chemical properties, including reactivity and stability, are crucial for understanding the applications of this compound in various fields. Studies on the electronic properties, charge distribution, and molecular orbital analysis reveal the compound's potential as a pharmaceutical agent and its interactions at the molecular level (Aayisha et al., 2019).

Scientific Research Applications

Anticonvulsant Activity

4-Chloro-5-methyl-1H-imidazole has been studied for its potential anticonvulsant activity. The synthesis of novel 1, 5-disubstituted derivatives of this compound was carried out to evaluate its effectiveness in controlling seizures (Sonawane & Magdum, 2015).

Molecular Docking and Analysis

Detailed studies have been conducted on this compound derivatives to explore their role as potential antihypertensive agents. These studies include molecular docking, Density Functional Theory (DFT) analysis, and experimental techniques like FT-IR and NMR (Aayisha et al., 2019).

Copper Corrosion Inhibition

Research has also been focused on the use of imidazole derivatives, including this compound, as corrosion inhibitors for copper. These studies provide insights into the effectiveness and mechanisms of these compounds in protecting copper surfaces (Gašparac, Martin & Stupnišek-lisac, 2000).

Chemical Synthesis and Characterization

The synthesis and characterization of various imidazole derivatives, including this compound, have been a significant area of study. These compounds are explored for their potential biological activities and as building blocks in medicinal chemistry (Orhan et al., 2019).

Cytotoxicity and Pharmaceutical Applications

Certain derivatives of this compound have been synthesized and evaluated for their cytotoxicity against various human tumor cell lines, indicating potential applications in cancer therapy (Bellina et al., 2008).

Antimicrobial Activity

Some derivatives of this compound have been synthesized and tested for their antimicrobial properties. These studies help in understanding the potential of these compounds as antibacterial and antifungal agents (Ovonramwen et al., 2021).

Spectroscopic Analysis and Molecular Docking

The molecular structure, vibrational, electronic, NMR, and reactivity properties of this compound derivatives have been extensively studied. These researches provide a deeper understanding of the compound's chemical behavior and interaction with biological targets (Thomas et al., 2018).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, there is a great potential for future research and development in this area .

properties

IUPAC Name

4-chloro-5-methyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2/c1-3-4(5)7-2-6-3/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHGJSHNFXKDQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20235695
Record name 4-Chloro-5-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20235695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86604-94-6
Record name 5-Chloro-4-methyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86604-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-methyl-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086604946
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Record name 4-Chloro-5-methyl-1H-imidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5-methyl-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How was 4-chloro-5-methyl-1H-imidazole formed during the chlorination of cimetidine?

A1: The research indicates that this compound is an unexpected product formed during the aqueous chlorination of cimetidine []. Instead of typical reactions like N-chlorination, the process involves C-C bond cleavage and intramolecular nucleophilic substitution, leading to this product. The exact mechanism and intermediates involved are still being investigated, but the study suggests a pathway that is significantly different from common free chlorine reactions with pharmaceuticals.

Q2: What is the environmental concern regarding this compound formation during wastewater treatment?

A2: The study suggests that this compound may have a lower predicted no-effect concentration (PNEC) than its parent compound, cimetidine []. This means it could potentially be more toxic to aquatic organisms. Given that cimetidine is an over-the-counter drug, its presence in wastewater and subsequent transformation into potentially more harmful products like this compound raises concerns about the ecological impact of pharmaceutical contamination in water systems. This highlights the need for further research on the fate and ecotoxicological effects of these transformation products.

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